molecular formula C26H36O2S2 B11462763 27,28-Dithiatricyclo[22.2.1.1~11,14~]octacosa-1(26),11,13,24-tetraene-2,15-dione

27,28-Dithiatricyclo[22.2.1.1~11,14~]octacosa-1(26),11,13,24-tetraene-2,15-dione

Cat. No.: B11462763
M. Wt: 444.7 g/mol
InChI Key: QLIPHHQNPYSERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 27,28-Dithiatricyclo[22.2.1.1~11,14~]octacosa-1(26),11,13,24-tetraene-2,15-dione typically involves the condensation of α,ω-amino-ethers with thiophen-2,5-dicarbaldehyde. This reaction is carried out under non-template conditions, meaning that no external template is used to guide the formation of the macrocyclic structure . The reaction conditions often include the presence of silver cations, which can be added either during the reaction or to the preformed macrocycle to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

27,28-Dithiatricyclo[22.2.1.1~11,14~]octacosa-1(26),11,13,24-tetraene-2,15-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds and carbonyl groups can be reduced to form corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms or double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

27,28-Dithiatricyclo[22.2.1.1~11,14~]octacosa-1(26),11,13,24-tetraene-2,15-dione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 27,28-Dithiatricyclo[22.2.1.1~11,14~]octacosa-1(26),11,13,24-tetraene-2,15-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms and double bonds in the compound can form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological or chemical effects. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

27,28-Dithiatricyclo[22.2.1.1~11,14~]octacosa-1(26),11,13,24-tetraene-2,15-dione stands out due to its specific arrangement of sulfur atoms and double bonds within a tricyclic framework. This unique structure imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H36O2S2

Molecular Weight

444.7 g/mol

IUPAC Name

27,28-dithiatricyclo[22.2.1.111,14]octacosa-1(26),11,13,24-tetraene-2,15-dione

InChI

InChI=1S/C26H36O2S2/c27-23-15-11-7-3-1-5-9-13-21-17-19-26(29-21)24(28)16-12-8-4-2-6-10-14-22-18-20-25(23)30-22/h17-20H,1-16H2

InChI Key

QLIPHHQNPYSERY-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(=O)C2=CC=C(S2)CCCCCCCCC(=O)C3=CC=C(S3)CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.